molecular formula C11H8FNO4 B1470168 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid CAS No. 1428234-22-3

3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid

Cat. No. B1470168
CAS RN: 1428234-22-3
M. Wt: 237.18 g/mol
InChI Key: VHZDAKRREFTGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid” is a compound that is used extensively in scientific research for its diverse applications. It is a derivative of isoxazole, which is an electron-rich azole with an oxygen atom next to the nitrogen .

Scientific Research Applications

Synthesis and Bioactivity

Compounds containing the isoxazole moiety, similar to 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid, have been synthesized for their potential applications in bioactivity, particularly in anticancer activity. A study by Song et al. (2005) focused on synthesizing α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety, revealing moderate anticancer activity in vitro. This showcases the potential of such compounds in cancer research and treatment strategies (Song et al., 2005).

Mechanism of Transformation Studies

Fluorinated analogues, akin to this compound, have been utilized to elucidate the transformation mechanisms of certain compounds in environmental settings. Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols to study the mechanism. This type of research is critical for understanding environmental degradation processes of hazardous compounds (Genthner, Townsend, & Chapman, 1989).

Antimicrobial and Antitubercular Activities

The structural motif of isoxazole, as found in this compound, is also explored for its antimicrobial and antitubercular properties. Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which showed promising antibacterial and antitubercular activities. Such compounds could be vital in developing new treatments for bacterial infections and tuberculosis (Shingare et al., 2018).

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds related to this compound have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. Alexiou and Demopoulos (2010) replaced a carboxylic acid functionality with a difluorophenolic group in known ARIs, resulting in compounds with significant inhibitory profiles and potent antioxidant potential. This research points towards the development of new therapeutic agents for managing diabetic complications (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)6-16-10-5-9(11(14)15)17-13-10/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZDAKRREFTGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid
Reactant of Route 6
3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.